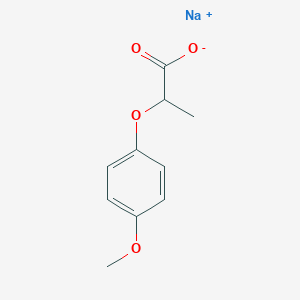
Sodium 2-(4-methoxyphenoxy)propanoate
Descripción general
Descripción
Sodium 2-(4-methoxyphenoxy)propanoate, also known as sodium o-methoxyphenyl glycidate, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. It is a glycidate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo. In
Mecanismo De Acción
The mechanism of action of Sodium 2-(4-methoxyphenoxy)propanoate 2-(4-methoxyphenoxy)propanoate is not fully understood, but it has been proposed to act through different pathways, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of neurotransmitter systems. NF-κB is a transcription factor that regulates the expression of pro-inflammatory genes, and its inhibition by Sodium 2-(4-methoxyphenoxy)propanoate 2-(4-methoxyphenoxy)propanoate can reduce inflammation. Nrf2 is a transcription factor that regulates the expression of antioxidant genes, and its activation by Sodium 2-(4-methoxyphenoxy)propanoate 2-(4-methoxyphenoxy)propanoate can reduce oxidative stress. The modulation of neurotransmitter systems, such as acetylcholine and dopamine, can improve cognitive function and reduce neuronal damage.
Efectos Bioquímicos Y Fisiológicos
Sodium 2-(4-methoxyphenoxy)propanoate has been shown to have different biochemical and physiological effects, depending on the dose and duration of treatment. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have shown that it can improve cognitive function and reduce neuronal damage, as well as reduce the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxy-2'-deoxyguanosine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-(4-methoxyphenoxy)propanoate has several advantages for lab experiments, including its low toxicity, high solubility, and stability in different conditions. It can be easily synthesized using different methods, and its purity can be easily assessed using different techniques, such as NMR and HPLC. However, its limitations include its limited availability and high cost, as well as the need for further studies to elucidate its mechanism of action and potential side effects.
Direcciones Futuras
Sodium 2-(4-methoxyphenoxy)propanoate has several potential future directions for scientific research, including its application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential use as a dietary supplement or functional food ingredient. Further studies are needed to elucidate its mechanism of action, potential side effects, and optimal dosage and duration of treatment. In addition, its potential interactions with other drugs or dietary supplements should be investigated to ensure its safety and efficacy.
Métodos De Síntesis
Sodium 2-(4-methoxyphenoxy)propanoate can be synthesized using different methods, including the reaction of 2-(4-methoxyphenoxy)acetic acid with epichlorohydrin and Sodium 2-(4-methoxyphenoxy)propanoate hydroxide, or the reaction of 2-(4-methoxyphenoxy)acetic acid with glycidol and Sodium 2-(4-methoxyphenoxy)propanoate hydroxide. Both methods yield the Sodium 2-(4-methoxyphenoxy)propanoate salt of the glycidate derivative, which can be purified using different techniques, such as crystallization or column chromatography.
Aplicaciones Científicas De Investigación
Sodium 2-(4-methoxyphenoxy)propanoate has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and neuroprotective effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress markers, such as malondialdehyde and superoxide dismutase. In vivo studies have shown that it can improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
sodium;2-(4-methoxyphenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKORRGYRKQDXRS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934059 | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to pale cream, crystalline solid | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and propylene glycol, slightly soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/962/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sodium 2-(4-methoxyphenoxy)propanoate | |
CAS RN |
150436-68-3, 150767-88-7 | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150436683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(4-methoxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-(4-methoxyphenoxy)-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-(4-METHOXYPHENOXY)PROPANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU3D90W5GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



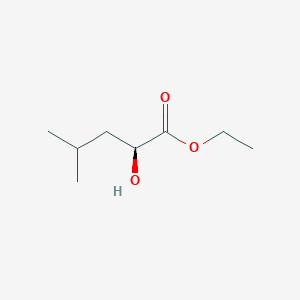
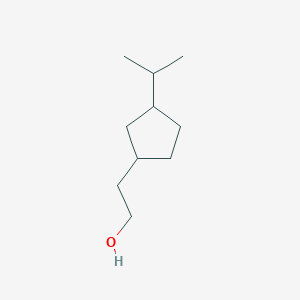
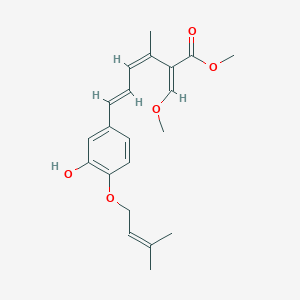
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
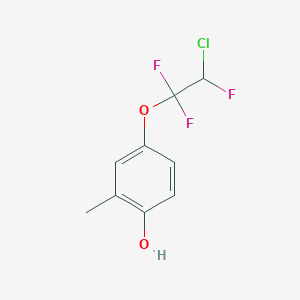
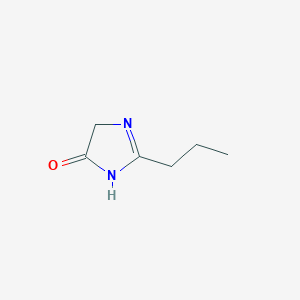
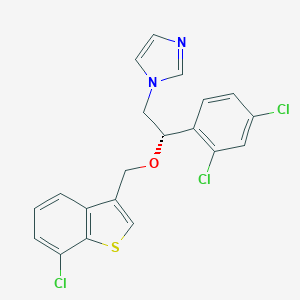
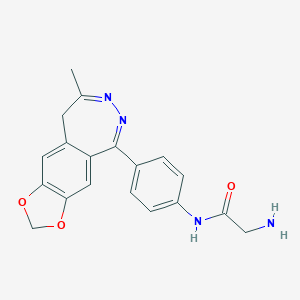
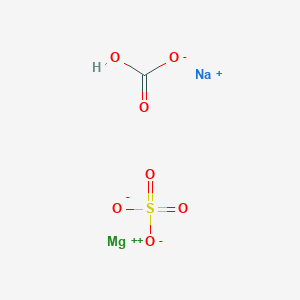
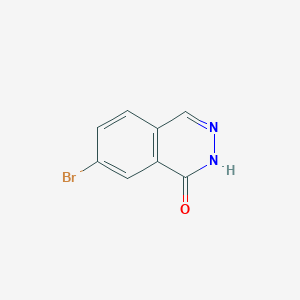
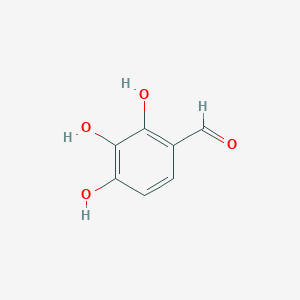
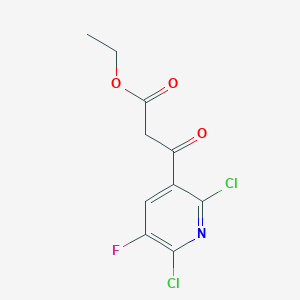
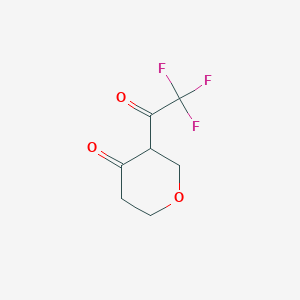
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)